1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
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Overview
Description
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an isopropyl group, a phenylpiperazine moiety, and an ethyl linkage to the urea core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including neurotransmission, immune response, and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may interact with its targets by binding to the active sites of the receptors, leading to changes in their conformation and activity .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in neurotransmission, immune response, and cellular signaling . The downstream effects of these interactions can lead to changes in cellular function and behavior.
Pharmacokinetics
The compound’s molecular weight (21431 Da) and structure suggest that it may have favorable bioavailability .
Result of Action
Based on the known effects of similar compounds, it may influence cellular function and behavior through its interactions with various receptors .
Preparation Methods
The synthesis of 1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine.
Alkylation: The 4-phenylpiperazine is then alkylated with an appropriate alkyl halide, such as isopropyl bromide, to introduce the isopropyl group.
Urea Formation: The final step involves the reaction of the alkylated piperazine with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions include N-oxides, amines, and substituted piperazines.
Scientific Research Applications
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a modulator of biological pathways, particularly in neurotransmission due to its piperazine moiety.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Both compounds contain the phenylpiperazine moiety, but differ in their core structures and specific biological activities.
1-(4-Isopropyl-phenyl)-3-(4-methyl-piperazin-1-yl)-urea: This compound shares the urea and piperazine components but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-14(2)18-16(21)17-8-9-19-10-12-20(13-11-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDITGZFOZWLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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